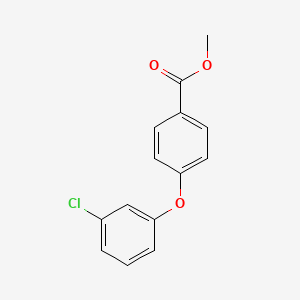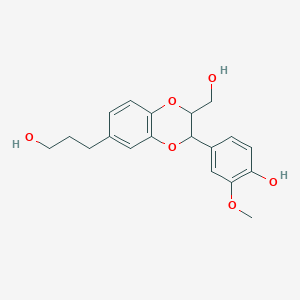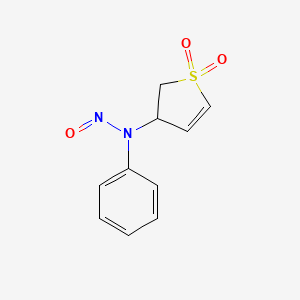
Methanone, (4-chlorophenyl)-3-indolizinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-chlorophenyl)-3-indolizinyl-, is a chemical compound that features a methanone group bonded to a 4-chlorophenyl and a 3-indolizinyl group. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methanone, (4-chlorophenyl)-3-indolizinyl-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is usually carried out under reflux in methanol, resulting in high yields of the product.
Industrial Production Methods
Industrial production of indole derivatives can involve various methods, including catalytic hydrogenation, oxidation, and cyclization reactions. These processes are optimized for large-scale production, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-chlorophenyl)-3-indolizinyl-, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methanone, (4-chlorophenyl)-3-indolizinyl-, has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methanone, (4-chlorophenyl)-3-indolizinyl-, involves its interaction with specific molecular targets and pathwaysThe exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to Methanone, (4-chlorophenyl)-3-indolizinyl-, include:
Methanone, (4-chlorophenyl)phenyl-:
Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-: This compound features a hydroxy group in place of the indolizinyl group, resulting in different chemical properties.
Uniqueness
Methanone, (4-chlorophenyl)-3-indolizinyl-, is unique due to the presence of both the 4-chlorophenyl and 3-indolizinyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
675139-18-1 |
|---|---|
Molekularformel |
C15H10ClNO |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
(4-chlorophenyl)-indolizin-3-ylmethanone |
InChI |
InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)15(18)14-9-8-13-3-1-2-10-17(13)14/h1-10H |
InChI-Schlüssel |
UKOXJUYPEWYGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside](/img/structure/B12113374.png)

![benzyl N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12113389.png)

![2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol](/img/structure/B12113404.png)


![Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12113419.png)

